molecular formula C15H16N2OS B4971063 N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide

N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide

Cat. No. B4971063
M. Wt: 272.4 g/mol
InChI Key: XFJCAJSVGYJLDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide, also known as BTCP, is a chemical compound that has been extensively studied for its potential use in research and medicine. BTCP is a bicyclic amide that contains both a benzothiazole and a heptane ring in its structure. This compound has shown promising results in various scientific studies, making it a popular topic of research among scientists.

Mechanism of Action

The mechanism of action of N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide is not fully understood. However, it is believed to act on the central nervous system by binding to specific receptors. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in pain modulation. It has also been shown to have an effect on the dopamine and serotonin systems, which are involved in mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. It has also been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro. Additionally, this compound has been shown to have an effect on the dopamine and serotonin systems, which are involved in mood regulation.

Advantages and Limitations for Lab Experiments

One advantage of using N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide in lab experiments is its high potency and selectivity for specific receptors. This allows for precise targeting of specific pathways and receptors. However, one limitation of using this compound is its potential for toxicity and side effects. Careful dosing and monitoring is required to ensure the safety of experimental subjects.

Future Directions

There are many potential future directions for research on N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide. One area of interest is its potential use in the treatment of Alzheimer's disease. This compound has been shown to have a neuroprotective effect, which may be beneficial in preventing or slowing the progression of Alzheimer's disease. Additionally, this compound may have potential as an anti-depressant, as it has been shown to have an effect on the serotonin system. Further research is needed to fully understand the potential applications of this compound in medicine and scientific research.

Synthesis Methods

The synthesis of N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide involves the reaction of 2-aminothiophenol with 2-cyclohexen-1-one in the presence of a catalyst. The resulting intermediate is then reacted with chloroacetamide to yield the final product, this compound. The synthesis of this compound has been optimized to produce high yields of pure compound.

Scientific Research Applications

N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c18-14(11-8-9-5-6-10(11)7-9)17-15-16-12-3-1-2-4-13(12)19-15/h1-4,9-11H,5-8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJCAJSVGYJLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.